Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-
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Overview
Description
Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a naphthalenyl and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- typically involves the reaction of cyclohexanone with a naphthalenyl-substituted nitroalkane under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, is also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)
- Cyclohexanone, 2-[(1R)-1-(2-fluorophenyl)-2-nitroethyl]-, (2S)
- Cyclohexanone, 2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]-, (2S)
Uniqueness
Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the naphthalenyl group distinguishes it from other similar compounds and may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets.
This detailed article provides a comprehensive overview of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83976-48-1 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-naphthalen-1-yl-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C18H19NO3/c20-18-11-4-3-9-16(18)17(12-19(21)22)15-10-5-7-13-6-1-2-8-14(13)15/h1-2,5-8,10,16-17H,3-4,9,11-12H2/t16-,17-/m0/s1 |
InChI Key |
ICRDSXRBXIZHIG-IRXDYDNUSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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